6-Bromo-2-phenyloxazolo[4,5-b]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-2-phenyloxazolo[4,5-b]pyridine involves the reaction of oxazolo[4,5-b]pyridine-2(3H)-ketone with N-bromo-succinimide (NBS) in N,N-dimethylformamide (DMF) solvent at an appropriate temperature . This one-step synthesis method is efficient, yielding up to 92% of the desired product .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above. The process is designed to be simple and cost-effective, with a focus on safety and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-phenyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boron reagents to form carbon-carbon bonds.
N-Bromo-succinimide (NBS): Used in the bromination process.
Major Products
The major products formed from these reactions include various substituted oxazolo[4,5-b]pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Bromo-2-phenyloxazolo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function . This interaction is crucial for its antimicrobial activity, where it disrupts bacterial cell processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the substituents attached to the ring.
Oxazolo[4,5-b]pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
6-Bromo-2-phenyloxazolo[4,5-b]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications . This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-phenyl-[1,3]oxazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-6-10-11(14-7-9)15-12(16-10)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMQPGCBCYNISV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470415 | |
Record name | 6-Bromo-2-phenyloxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174469-41-1 | |
Record name | 6-Bromo-2-phenyloxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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